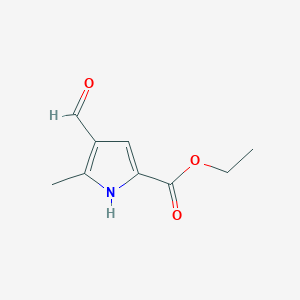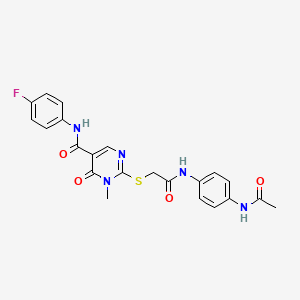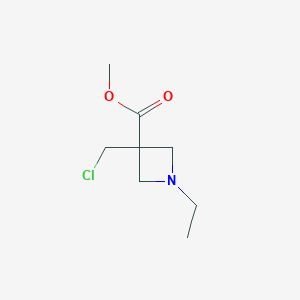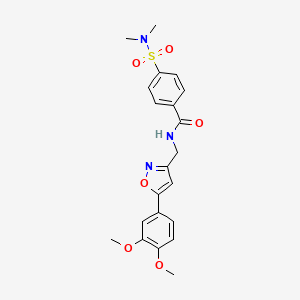![molecular formula C16H17N7O B2921571 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide CAS No. 2034549-59-0](/img/structure/B2921571.png)
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide, also known as TRPM8 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, pain management, and drug development. In
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : The compound has been synthesized through various methods, focusing on its potential biological activities. For instance, the synthesis of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives has been explored for their tuberculostatic activity against Mycobacterium tuberculosis, highlighting the structure-activity relationship for these compounds (Bogdanowicz et al., 2012).
Cardiovascular Applications : Another study focused on the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, demonstrating significant coronary vasodilating and antihypertensive activities, suggesting potential as cardiovascular agents (Sato et al., 1980).
Chemical Analysis and Material Science
Analytical Applications : Triazolopyridine derivatives have been proposed as new derivatives for the determination of branches and double bonds in fatty acids through gas chromatography-mass spectrometry, offering improvements over previous methods (Vetter et al., 1988).
Novel Synthetic Approaches : Innovative synthetic techniques have been developed for the efficient synthesis of imidazo and triazolopyridines from dithioesters, highlighting the versatility and efficiency of these methods in producing compounds with potential for various applications (Ramesha et al., 2016).
Antimicrobial and Antioxidant Activities
Antimicrobial Evaluation : Studies have also focused on the synthesis and evaluation of new thienopyrimidine derivatives, including triazolopyridines, for their pronounced antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antioxidant Activity : The antioxidant activity of 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines has been evaluated, showing significant capacity to scavenge free radicals, which is compared to standard agents, highlighting their potential as antioxidants (Abuelizz et al., 2020).
properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16(12-5-1-2-8-17-12)18-11-15-20-19-13-6-7-14(21-23(13)15)22-9-3-4-10-22/h1-2,5-8H,3-4,9-11H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVVEKCTZYBNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=CC=N4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2921497.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2921499.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1,4-benzodioxin-5-yl)amino]acetamide](/img/structure/B2921503.png)


![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2921507.png)
![1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2921508.png)
![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride](/img/structure/B2921509.png)
